7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the chlorophenyl, piperazine, and methoxybenzyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline core.
Attachment of the Chlorophenyl and Methoxybenzyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate halogenated precursors and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group may yield 4-methoxybenzaldehyde, while reduction of the carbonyl groups may produce corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents. This compound may be studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, the compound may be investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral activities. Preclinical and clinical studies can help determine its efficacy and safety profile.
Industry
Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties may also find applications in material science and nanotechnology.
Mechanism of Action
The mechanism of action of 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
7-(4-(4-chlorophenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione: Lacks the methoxybenzyl group, which may affect its biological activity and chemical reactivity.
3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione: Lacks the piperazine and chlorophenyl groups, which may influence its pharmacological properties.
Uniqueness
The presence of the chlorophenyl, piperazine, and methoxybenzyl groups in 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione makes it unique compared to other quinazoline derivatives. These functional groups contribute to its distinct chemical properties, reactivity, and potential biological activities.
Properties
Molecular Formula |
C27H25ClN4O4 |
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Molecular Weight |
505.0 g/mol |
IUPAC Name |
7-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H25ClN4O4/c1-36-22-9-2-18(3-10-22)17-32-26(34)23-11-4-19(16-24(23)29-27(32)35)25(33)31-14-12-30(13-15-31)21-7-5-20(28)6-8-21/h2-11,16H,12-15,17H2,1H3,(H,29,35) |
InChI Key |
UKSWXUOFEVOOHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl)NC2=O |
Origin of Product |
United States |
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